8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an indolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or activating effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted indolizines: These compounds share the trifluoromethyl group and indolizine ring but differ in other substituents.
Fluorinated heterocycles: Compounds with similar fluorinated groups attached to different heterocyclic rings.
Uniqueness
8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid is unique due to its specific combination of the trifluoromethyl group and the indolizine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
8-(trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)8-6(9(15)16)3-5-14-4-1-2-7(8)14/h1-2,4,6,8H,3,5H2,(H,15,16) |
InChI Key |
PCTYNLUMSUSVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=C2C(C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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